[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Description
[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C23H21BrN4O4 and its molecular weight is 497.349. The purity is usually 95%.
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Mechanism of Action
Oxazoles and Triazoles
The compound contains oxazole and triazole rings. Oxazoles are heterocyclic compounds that are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . Triazoles are another class of heterocycles that are widely used in medicinal chemistry due to their pharmacological properties, such as antifungal, antibacterial, and antiviral activities .
Methoxyphenyl Groups
The presence of methoxyphenyl groups in the molecule could potentially influence its physicochemical properties, such as lipophilicity, which could in turn affect its pharmacokinetics and bioavailability .
Bromine Substitution
The presence of a bromine atom in the molecule could potentially make it a good leaving group, which might be involved in its mode of action if it undergoes certain types of chemical reactions .
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways that this compound might affect. Based on the known activities of oxazoles and triazoles, it could potentially interact with enzymes or receptors involved in microbial growth, inflammation, or cell proliferation .
Pharmacokinetics
The pharmacokinetics of a compound depend on many factors, including its chemical structure, solubility, stability, and the presence of functional groups. The methoxyphenyl groups and the bromine atom in this compound could potentially influence its absorption, distribution, metabolism, and excretion .
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4O4/c1-13-11-17(7-10-19(13)24)28-14(2)21(26-27-28)23(29)31-12-20-15(3)32-22(25-20)16-5-8-18(30-4)9-6-16/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLHYVDDZNMEGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC)C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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